lithium;1,3-diethoxybenzene-2-ide

Description

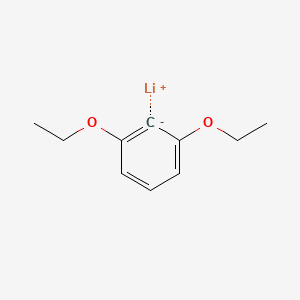

Lithium 1,3-diethoxybenzene-2-ide is an organolithium compound characterized by a benzene ring substituted with two ethoxy groups at the 1- and 3-positions and a lithium ion at the 2-position. This structure confers unique electronic and steric properties, making it a valuable reagent in organic synthesis, particularly in deprotonation and nucleophilic substitution reactions. Its synthesis typically involves the reaction of 1,3-diethoxybenzene with a strong lithium base (e.g., lithium diisopropylamide) under inert conditions .

The compound’s aromaticity and electron-donating ethoxy substituents enhance its stability and reactivity compared to simpler lithium arylides. However, its industrial applications remain niche due to challenges in large-scale handling and sensitivity to moisture .

Properties

CAS No. |

73680-01-0 |

|---|---|

Molecular Formula |

C10H13LiO2 |

Molecular Weight |

172.2 g/mol |

IUPAC Name |

lithium;1,3-diethoxybenzene-2-ide |

InChI |

InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1 |

InChI Key |

DUCBPBWZIXLJHA-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CCOC1=[C-]C(=CC=C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form the corresponding dihydro derivatives.

Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Lithium Compounds

Aromatic Lithium Salts

Lithium Salicylate and Lithium 3-Phenylsalicylate

These compounds share aromatic frameworks but differ in substituents. Lithium salicylate features a hydroxyl and carboxylate group, while lithium 3-phenylsalicylate includes a phenyl group. Both exhibit strong coordination to lithium, enhancing their stability in polar solvents. In contrast, lithium 1,3-diethoxybenzene-2-ide lacks acidic protons, reducing its solubility in water but improving compatibility with non-polar solvents .

Key Differences:

- Solubility: Lithium salicylate derivatives are water-soluble due to ionic carboxylate groups, whereas lithium 1,3-diethoxybenzene-2-ide is predominantly soluble in ethers and hydrocarbons.

- Reactivity: The ethoxy groups in lithium 1,3-diethoxybenzene-2-ide act as electron donors, increasing its nucleophilicity compared to the electron-withdrawing carboxylate groups in salicylates .

Lithium Methacrylate

A non-aromatic lithium compound, lithium methacrylate, lacks the conjugated π-system of benzene. This results in lower thermal stability and reduced capacity for electron delocalization.

Industrial and Economic Context

While lithium carbonate and hydroxide dominate the lithium market (Figure 174, ), niche compounds like lithium 1,3-diethoxybenzene-2-ide occupy specialized roles. The EU’s reliance on imports for lithium compounds (Figure 182, ) underscores the strategic importance of diversifying synthetic routes for such derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.